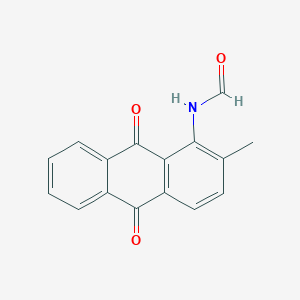
1-Bromo-4-(2-hydroxyethylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
One common method involves the reaction of 1-aminoanthraquinone with bromine in the presence of pyridine, followed by the addition of 2-hydroxyethylamine . The reaction conditions usually require heating and stirring for several hours to ensure complete bromination and substitution.
Análisis De Reacciones Químicas
1-Bromo-4-(2-hydroxyethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminoanthraquinone derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2-hydroxyethylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are studied for their photophysical properties.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in targeting cancer cells.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2-hydroxyethylamino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also targets enzymes such as topoisomerase II, which is essential for DNA replication and cell division. This dual mechanism makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
1-Bromo-4-(2-hydroxyethylamino)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems.
1,4-Diaminoanthraquinone: Studied for its anticancer properties.
The uniqueness of this compound lies in its combination of a bromine atom and a hydroxyethylamino group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-bromo-4-(2-hydroxyethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-11-5-6-12(18-7-8-19)14-13(11)15(20)9-3-1-2-4-10(9)16(14)21/h1-6,18-19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWNEIKNYYDOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Br)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(Triazol-1-yl)phenyl]chromen-2-one](/img/structure/B8041891.png)
![8-Methoxy-5H-benzo[b]carbazole-6,11-dione](/img/structure/B8041906.png)
![12H-benzo[c]acridine-5,6,7-trione](/img/structure/B8041914.png)
![5-amino-2-[(E)-2-(4-phenylphenyl)ethenyl]benzenesulfonic acid](/img/structure/B8041917.png)
![3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B8041919.png)




![5A,13-Dihydro-5,6-dioxa-13-aza-benzo[4,5]cyclohepta[1,2-B]naphthalen-11-one](/img/structure/B8041958.png)
![5-amino-2-[(E)-2-(4-amino-2-cyanophenyl)ethenyl]benzonitrile](/img/structure/B8041980.png)
![7-Methyl-2-phenyltriazolo[4,5-f]quinoline](/img/structure/B8041987.png)

![(3E)-3-[1-hydroxy-2-(2-hydroxyphenyl)ethylidene]-1-benzofuran-2-one](/img/structure/B8041997.png)
